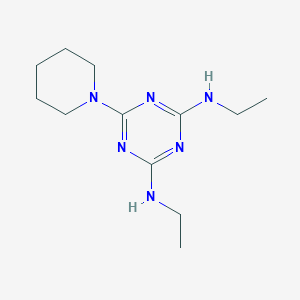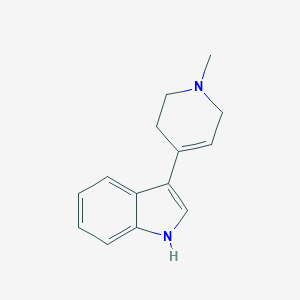
3-(1-甲基-1,2,3,6-四氢吡啶-4-基)-1H-吲哚
描述
The compound “3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a tetrahydropyridine group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring system and a tetrahydropyridine ring. The indole ring system is aromatic and planar, while the tetrahydropyridine ring is saturated and non-aromatic .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and tetrahydropyridine groups. The indole group might undergo electrophilic substitution reactions, while the tetrahydropyridine group might be involved in reduction or oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole group might contribute to its aromaticity and planarity, while the tetrahydropyridine group might influence its solubility and reactivity .科学研究应用
Inhibitor of Human Neuronal Nitric Oxide Synthase (nNOS)
This compound has been discovered as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain . It showed better selectivity over 5- and 6-membered cyclic amine substitutions . It was also shown to reverse thermal hyperalgesia in vivo in the Chung model of neuropathic pain .
Potential Role in Pain Treatment
The compound may be a useful tool for evaluating the potential role of selective nNOS inhibitors in the treatment of pain such as migraine and chronic tension-type headache (CTTH) .
Low Potential for Drug-Drug Interactions
The compound was shown to be either inactive or very weak inhibitors of human cytochrome P450 enzymes, indicating a low potential for drug-drug interactions .
No Significant Vasoconstrictive Effect
The compound was devoid of any significant vasoconstrictive effect in human coronary arteries, associated with the inhibition of human endothelial NOS (eNOS) .
Potential Applications in Medicinal Chemistry Research
Potential Use in Oncological Treatment Methods
The compound has been mentioned in a patent application for targeting chemotherapeutic agents to mammalian mitochondria . It also disclosed monoamine oxidase compositions, and methods of using them for the selective therapy of mammalian cancers, and in particular, in the treatment of human gliomas .
Potential Use as Inhibitors of Poly (ADP-ribose)glycohydrolase (PARG)
There is a patent application that provides inhibitors of PARG, pharmaceutical compositions comprising the inhibitory compounds, and methods for using the PARG inhibitory compounds for the treatment of disease .
Potential Use in Studying Various Reactions and Synthetic Processes
Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate, a related compound, is used in scientific research. It offers diverse applications due to its unique properties, making it valuable for studying various reactions and synthetic processes.
未来方向
作用机制
Target of Action
The primary target of the compound “3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is human neuronal nitric oxide synthase (nNOS) . Nitric oxide synthase is an enzyme that is involved in the production of nitric oxide (NO), a critical cellular signaling molecule. It plays a key role in many biological processes, including inflammation, immune response, and neurotransmission .
Mode of Action
This compound acts as a selective inhibitor of nNOS . It binds to the active site of the enzyme, preventing it from producing nitric oxide. The bulky amine containing substitution on the 3-position of the indole ring, such as an azabicyclic system, showed better selectivity over 5- and 6-membered cyclic amine substitutions .
Biochemical Pathways
By inhibiting nNOS, this compound disrupts the production of nitric oxide, thereby affecting the nitric oxide signaling pathway . This can have downstream effects on various physiological processes that rely on nitric oxide, such as vasodilation, neurotransmission, and immune response .
Pharmacokinetics
It is noted that the compound was shown to be either inactive or very weak inhibitors of human cytochrome p450 enzymes , indicating a low potential for drug-drug interactions.
Result of Action
The inhibition of nNOS by this compound can lead to a decrease in nitric oxide production. This has been shown to reverse thermal hyperalgesia in vivo in the Chung model of neuropathic pain . Furthermore, the compound was also devoid of any significant vasoconstrictive effect in human coronary arteries, associated with the inhibition of human eNOS . These results suggest that this compound may be a useful tool for evaluating the potential role of selective nNOS inhibitors in the treatment of pain such as migraine and chronic tension-type headache (CTTH) .
属性
IUPAC Name |
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-16-8-6-11(7-9-16)13-10-15-14-5-3-2-4-12(13)14/h2-6,10,15H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUENQRYBZHHPBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169750 | |
| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
CAS RN |
17403-03-1 | |
| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017403031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

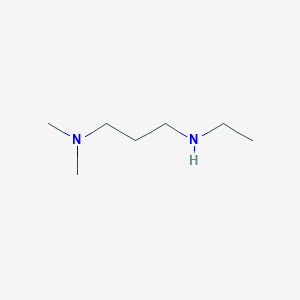
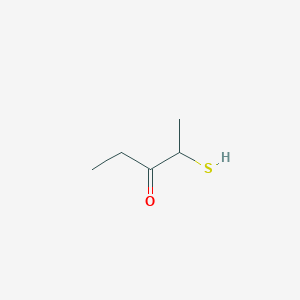
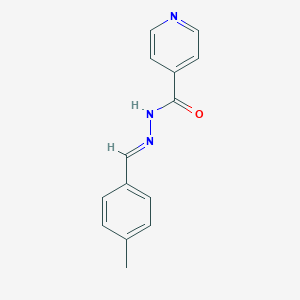
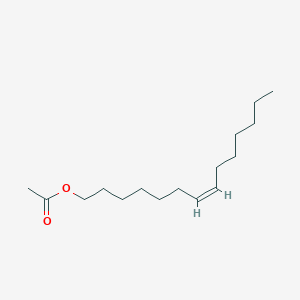
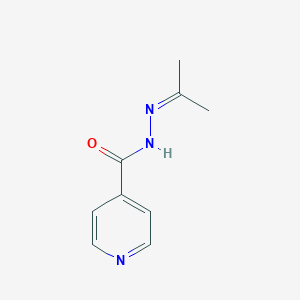

![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)
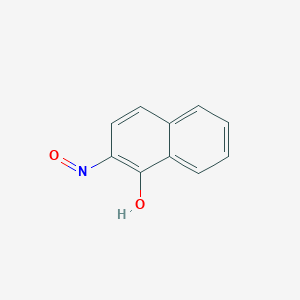

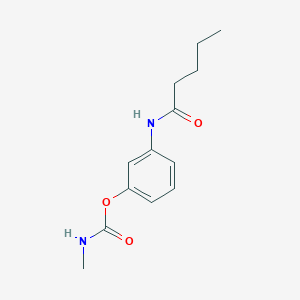
![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)

